molecular formula C8H8Cl2O2S B3061038 (2,2-Dichloroethanesulfonyl)benzene CAS No. 3123-10-2

(2,2-Dichloroethanesulfonyl)benzene

Cat. No. B3061038
CAS RN: 3123-10-2
M. Wt: 239.12 g/mol
InChI Key: DXTIXAMVHSAHEW-UHFFFAOYSA-N
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Description

“(2,2-Dichloroethanesulfonyl)benzene” is a chemical compound with the molecular formula C8H8Cl2O2S . It is widely used in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and polymers.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a dichloroethanesulfonyl group attached . More detailed structural analysis would require specific computational chemistry or spectroscopic studies.

Scientific Research Applications

Catalyst in Organic Synthesis

1,3,5-Tris(hydrogensulfato) benzene, prepared from a reaction involving chlorosulfonic acid and dichloromethane, acts as an efficient catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology offers advantages like excellent yields, simple procedure, and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Analytical Chemistry in Wastewater Treatment

Highly water-soluble benzene- and naphthalenesulfonates are used in chemical, pharmaceutical, and textile industries. Solid-phase extraction methods for enriching aromatic sulfonates from industrial wastewaters have been developed. Graphitized carbon black with positively charged oxonium groups acts as a selective adsorbent for aromatic anions (Altenbach & Giger, 1995).

Environmental Monitoring

Methods have been developed for determining trace concentrations of benzene and related compounds in ambient air. Gas chromatography-mass spectrometry with selected ion monitoring was used, highlighting its application in environmental monitoring and public health (Jonsson & Berg, 1980).

Bioremediation Research

Research on anaerobic benzene degradation is crucial for assessing intrinsic bioremediation feasibility in hydrocarbon-contaminated aquifers. The development of 16S rRNA biomarkers to estimate the concentration of putative benzene degraders in methanogenic consortia has been a significant advancement in this field (da Silva & Alvarez, 2007).

Inorganic and Hybrid Molecular Chemistry

Studies have been conducted on inorganic and hybrid structures containing carbon, boron, and nitrogen, demonstrating the diversity and complexity of benzene derivatives in chemical research, with applications in biomedical research and materials science (Marwitz et al., 2009).

Groundwater Pollution Analysis

Investigations into the presence of benzene- and naphthalenesulfonates in landfill leachates and groundwater samples have been essential in understanding their environmental impact and informing waste management practices (Riediker et al., 2000).

properties

IUPAC Name

2,2-dichloroethylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTIXAMVHSAHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491478
Record name (2,2-Dichloroethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3123-10-2
Record name (2,2-Dichloroethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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